N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide
CAS No.: 926212-83-1
Cat. No.: VC2262271
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926212-83-1 |
|---|---|
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)-4-tert-butylbenzamide |
| Standard InChI | InChI=1S/C18H22N2O2/c1-18(2,3)13-7-5-12(6-8-13)17(21)20-15-11-14(19)9-10-16(15)22-4/h5-11H,19H2,1-4H3,(H,20,21) |
| Standard InChI Key | LMPNIBXTCMXKQO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC |
Introduction
Structural Characteristics and Classification
Chemical Structure and Nomenclature
N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide belongs to the class of benzamide derivatives. The structural components of this compound include:
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A benzamide core (C₆H₅-CO-NH-)
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A methoxy group (-OCH₃) at position 2 of the phenyl ring
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An amino group (-NH₂) at position 5 of the phenyl ring
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A tert-butyl group (C(CH₃)₃) at position 4 of the benzoyl moiety
This arrangement of functional groups contributes to the compound's chemical reactivity, physical properties, and potential biological activity. The presence of both electron-donating groups (methoxy, tert-butyl) and the amino group creates an electronic environment that likely influences its behavior in various chemical reactions.
Synthesis Methodologies
Key Reaction Parameters
For reactions involving similar compounds, the literature indicates several important parameters that would likely apply to the synthesis of N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide:
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Temperature control (typically between 0-50°C for similar reactions)
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Reaction time (ranging from hours to days depending on the step)
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Solvent selection (common solvents include toluene, methanol, and other polar aprotic solvents)
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Catalyst considerations (acids such as sulfuric acid for certain functionalization steps)
The preparation of the amino group in similar compounds frequently employs reducing agents such as "Iron in HCl, Iron/NH₄Cl, SnCl₂, Sodium hydrosulfite, Tin (II) chloride, Titanium (III) chloride, Zinc/NH₄Cl, Zn/hydrazine hydrate, Iron/hydrazine hydrate, or raney nickel" . These same reduction strategies could potentially be applied to the synthesis of our target compound.
Physicochemical Properties
Predicted Physical Characteristics
Based on its structure, N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide would likely exhibit:
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A crystalline solid form at room temperature
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Limited water solubility due to the hydrophobic tert-butyl group
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Enhanced solubility in organic solvents (alcohols, ethers, and halogenated solvents)
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A relatively high melting point consistent with similar benzamide derivatives
The compound's solubility profile would be influenced by the balance between the hydrophilic amino and amide groups and the hydrophobic methoxy and tert-butyl groups.
| Analytical Method | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (δ 6.5-8.0 ppm), N-H amide proton (δ 8.0-9.0 ppm), -NH₂ protons (δ 3.5-5.0 ppm), -OCH₃ protons (δ 3.7-4.0 ppm), tert-butyl protons (δ 1.2-1.4 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 110-150 ppm), methoxy carbon (δ ~55 ppm), tert-butyl quaternary carbon (δ ~35 ppm), tert-butyl methyl carbons (δ ~30 ppm) |
| IR | Characteristic bands for N-H stretching (3300-3500 cm⁻¹), carbonyl stretching (1630-1680 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹), C-O stretching (1200-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with fragmentation patterns typical of benzamides |
Chemical Reactivity and Stability
Functional Group Reactivity
The presence of multiple functional groups in N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide creates several sites for potential chemical reactions:
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The amino group (-NH₂) can participate in:
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Nucleophilic substitution reactions
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Diazotization to form diazonium salts
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Acylation or alkylation reactions
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Formation of Schiff bases with aldehydes or ketones
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The amide linkage (-CONH-) can undergo:
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Hydrolysis under acidic or basic conditions
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Reduction to form amines
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Dehydration to form nitriles
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The methoxy group (-OCH₃) may participate in:
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Demethylation reactions
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Directing effects in electrophilic aromatic substitution
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The tert-butyl group provides:
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Steric hindrance affecting neighboring group reactivity
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Potential for dealkylation under strongly acidic conditions
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Stability Considerations
Based on the properties of related compounds, the stability of N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide would likely be influenced by:
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pH sensitivity: The compound would probably be stable at neutral pH but potentially susceptible to hydrolysis under strongly acidic or basic conditions
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Oxidative stability: The amino group might be prone to oxidation, requiring storage under inert conditions
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Thermal stability: The presence of the tert-butyl group may contribute to thermal stability, though excessive heat could lead to decomposition
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Photostability: Aromatic compounds with amino groups can be susceptible to photodegradation
Analytical Characterization Methods
Chromatographic Analysis
For the analysis and characterization of N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide, several chromatographic techniques would likely be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with C18 columns
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UV detection at wavelengths corresponding to aromatic and amide absorption
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Potential for use with mass spectrometric detection
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Thin-Layer Chromatography (TLC):
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Silica gel stationary phase
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Mobile phases such as ethyl acetate/hexanes mixtures
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Visualization with UV light and appropriate staining reagents
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Gas Chromatography (GC):
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Would likely require derivatization due to the polar functional groups
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Flame ionization or mass spectrometric detection
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Structural Confirmation Techniques
Complete structural characterization would typically involve:
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Multi-dimensional NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC)
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Single-crystal X-ray diffraction for definitive three-dimensional structure
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High-resolution mass spectrometry for accurate mass determination
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Elemental analysis for compositional confirmation
While the search results include X-ray crystallographic data for an unrelated compound , similar techniques would be applicable to N-(5-Amino-2-methoxyphenyl)-4-(tert-butyl)-benzamide if suitable crystals could be obtained.
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